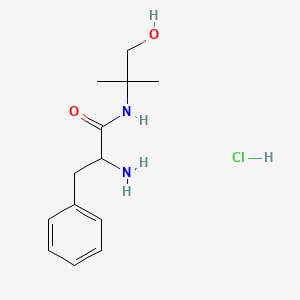

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride

説明

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride (CAS: 1236261-53-2) is a propanamide derivative with the molecular formula C₁₃H₂₁ClN₂O₂ and a molecular weight of 272.77 g/mol . Its structure features a phenyl group at the third carbon of the propanamide backbone, an amino group at the second carbon, and a 2-hydroxy-1,1-dimethylethyl substituent at the N-position. Classified as an IRRITANT, this compound is likely used in pharmaceutical research, given its structural similarity to peptidomimetics and intermediates in drug synthesis (e.g., ).

特性

IUPAC Name |

2-amino-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-13(2,9-16)15-12(17)11(14)8-10-6-4-3-5-7-10;/h3-7,11,16H,8-9,14H2,1-2H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBXQFXOXWORGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride typically involves multiple steps. One common method starts with the reaction of 3-phenylpropanoic acid with tert-butylamine to form the intermediate tert-butyl 3-phenylpropanamide. This intermediate is then subjected to amination to introduce the amino group, followed by hydrochloride formation to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

化学反応の分析

Types of Reactions: 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

1. Drug Development:

This compound has shown potential in drug development, particularly in the synthesis of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity and specificity towards target receptors.

2. Antidepressant Activity:

Research indicates that similar compounds exhibit antidepressant-like effects in animal models. Investigations into the pharmacodynamics of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride may reveal its potential as an antidepressant agent.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of phenylpropanamide were evaluated for their serotonin reuptake inhibition properties. The findings suggest that modifications in the amine group can significantly affect efficacy, indicating a pathway for developing antidepressants based on this compound's structure .

Biochemical Research

1. Enzyme Inhibition Studies:

The compound can be utilized in enzyme inhibition studies, particularly those involving proteases and kinases. Its ability to interact with specific active sites makes it a candidate for studying enzyme kinetics and mechanisms.

Case Study:

A recent research paper highlighted the use of similar compounds in inhibiting serine proteases, which are crucial in various biological processes including inflammation and blood coagulation . Such studies could pave the way for developing therapeutic agents targeting these enzymes.

Analytical Chemistry

1. Standard Reference Material:

Due to its stable chemical structure, this compound can serve as a standard reference material in analytical chemistry, particularly in chromatography and mass spectrometry.

Table: Analytical Applications

| Application | Methodology | Purpose |

|---|---|---|

| Chromatography | HPLC | Quantification of related compounds |

| Mass Spectrometry | LC-MS | Identification and structural analysis |

Toxicological Studies

1. Safety Assessment:

Understanding the toxicological profile of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride is crucial for its application in pharmaceuticals. Toxicity studies can help determine safe dosage levels and potential side effects.

Case Study:

Toxicological assessments have been conducted on similar amide compounds, revealing insights into their safety profiles and metabolic pathways . Such data is invaluable for regulatory submissions and clinical trials.

作用機序

The mechanism by which 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may inhibit or activate specific enzymes or receptors, leading to biological effects such as modulation of cell growth, apoptosis, or inflammation.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds exhibit high structural similarity to the target molecule (Table 1):

Table 1. Structural comparison of the target compound with analogues.

Key Observations:

Backbone Similarity : All three compounds share a propanamide backbone but differ in N-substituents.

Hazard Profile : Only the target compound is explicitly classified as an irritant, possibly due to its unique substituent interactions .

Functional and Pharmacological Differences

- Peptidomimetic Potential: The target compound’s hydroxy and dimethyl groups mimic peptide side chains, making it suitable for enzyme inhibition studies (e.g., cathepsin-L or protease inhibitors, as seen in ). In contrast, the furan substituent in A451338 may confer distinct electronic properties for targeting hydrophobic binding pockets .

- Agrochemical Applications : The simpler N-methyl-hydroxyethyl analogue (CAS 1220033-46-4) is highlighted in agrochemical research due to its balance of hydrophilicity and structural flexibility .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Solubility

- The 2-hydroxy-1,1-dimethylethyl group in the target compound facilitates strong hydrogen bonds (e.g., O–H···O/N interactions), as predicted by graph-set analysis (). This contrasts with the furan group in A451338, which participates in weaker C–H···O interactions .

- Solubility in polar solvents (e.g., water, ethanol) is likely higher for the target compound than for A451338 due to its polar hydroxy group.

Crystallographic Data

The hydroxy group’s hydrogen-bonding propensity could lead to distinct crystal packing compared to analogues .

生物活性

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride, also known by its CAS number 1236261-53-2, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₃H₂₁ClN₂O₂

- Molar Mass : 272.77 g/mol

- CAS Number : 1236261-53-2

- Hazard Classification : Irritant .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in modulating ion channels and influencing cellular processes. Notably, it has been studied for its effects on the TRPM8 (transient receptor potential melastatin 8) ion channel, which is involved in sensory perception.

TRPM8 Modulation

The TRPM8 channel is known for its role in thermosensation and pain pathways. Recent studies have demonstrated that various derivatives of this compound can act as agonists or modulators of TRPM8:

- Agonistic Activity : The compound has shown the ability to activate TRPM8 channels at micromolar concentrations, with an effective concentration (EC50) reported around 11 ± 1 μM .

- Structural Activity Relationship (SAR) : Modifications to the compound's structure significantly influence its potency. For instance, bulky groups at specific positions enhance activity, while others diminish it .

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride:

-

In Vivo Studies :

- In rat models, this compound induced significant physiological responses such as increased lacrimation rates, similar to those produced by menthol, a known TRPM8 agonist .

- It has also been linked to increased intracellular calcium levels in specific cell types, indicating its potential role in sensory signaling pathways.

- Cellular Impact :

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。